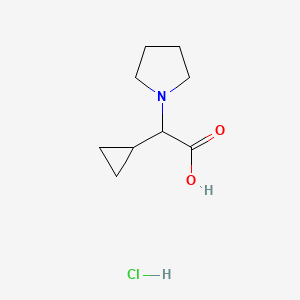
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Vue d'ensemble
Description
“2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride” is a chemical compound with the CAS RN®: 1461704-64-2 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride” involves the use of the pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride” is C9H16ClNO2 . The molecular weight is 205.68 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride” include a molecular weight of 205.68 and a molecular formula of C9H16ClNO2 . The compound is stored in a frozen state .Applications De Recherche Scientifique
Synthetic Applications
The pyrrolidine ring, as found in 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride, is widely used in medicinal chemistry for the synthesis of biologically active compounds. Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2-one, play a crucial role in drug discovery due to their stereochemistry and the ability to explore pharmacophore space efficiently. These compounds are characterized by their sp3-hybridization, non-planarity, and the phenomenon of "pseudorotation", which enhances their three-dimensional coverage and contributes to diverse biological activities (Li Petri et al., 2021).
Chemical Synthesis and Reactions
In the field of chemical synthesis, compounds like 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride serve as important intermediates or building blocks. For instance, the de novo synthesis of 3-pyrrolin-2-ones, a class of compounds with significant synthetic and biological interest, involves the transformation of acyclic precursors or the modification of other cyclic systems such as pyrroles and pyrrolidinones. These syntheses are crucial for creating natural product analogs and materials with diverse biological activities. Intramolecular and intermolecular cyclization approaches are key strategies in constructing the 3-pyrrolin-2-one ring system, demonstrating the versatility of pyrrolidine derivatives in complex organic syntheses (Pelkey et al., 2015).
Material Science and Engineering
In material science and engineering, pyrrolidone-based surfactants, which share structural similarities with 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride, show significant potential. These surfactants, derived from pyrrolidone and its alkylated versions, exhibit surface-active properties that are crucial for industrial and research applications. The interaction of pyrrolidone surfactants with anionic counterparts and their ability to form stabilized ion pairs through electrostatic and hydrophobic bonding highlight their importance in enhancing solvency, compatibility, and performance of various surfactant structures. Such characteristics make them valuable in formulations where reduced toxicity and improved performance are desired (Login, 1995).
Propriétés
IUPAC Name |
2-cyclopropyl-2-pyrrolidin-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8(7-3-4-7)10-5-1-2-6-10;/h7-8H,1-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTKUQZSMSHSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




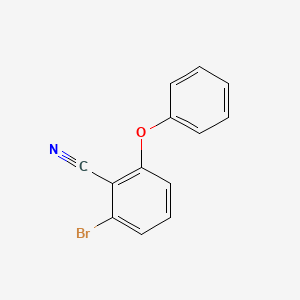
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)
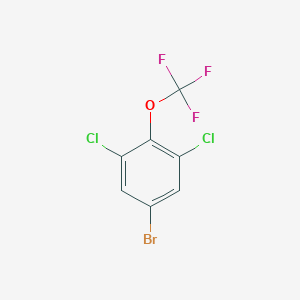
![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)
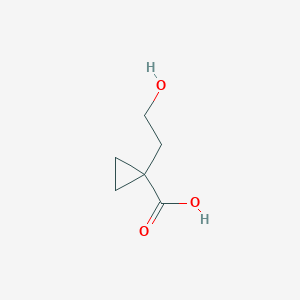
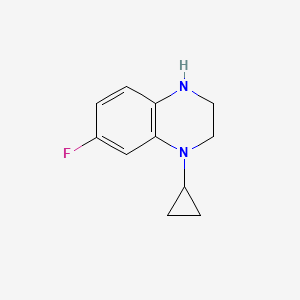
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)
![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)
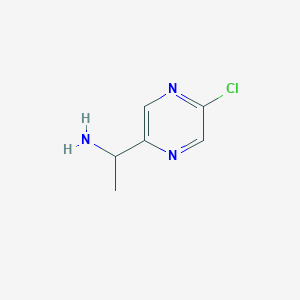
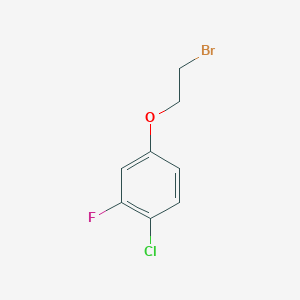
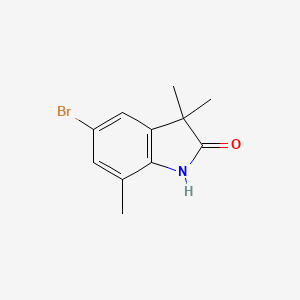
![7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B1380026.png)
